molecular formula C13H17ClN2O5 B5145028 Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate

Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate

Cat. No.: B5145028
M. Wt: 316.74 g/mol
InChI Key: FIIAYSXRMXCSNF-UHFFFAOYSA-N
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Description

Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a propyl group, a chlorophenyl group, and a hydroxycarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate typically involves the reaction of propyl carbamate with 4-chlorophenyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the carbamate nitrogen on the isocyanate carbon, followed by the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbamate moiety can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxycarbamoyl moiety can form hydrogen bonds with target proteins, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Propyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate can be compared with other carbamate derivatives, such as:

  • Methyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate
  • Ethyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate
  • Butyl N-(2-{[(4-chlorophenyl)(hydroxy)carbamoyl]oxy}ethyl)carbamate

The uniqueness of this compound lies in its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group also contributes to its distinct properties compared to other carbamate derivatives.

Properties

IUPAC Name

2-(propoxycarbonylamino)ethyl N-(4-chlorophenyl)-N-hydroxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5/c1-2-8-20-12(17)15-7-9-21-13(18)16(19)11-5-3-10(14)4-6-11/h3-6,19H,2,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIAYSXRMXCSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NCCOC(=O)N(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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